Cas no 912331-32-9 (B-(4-chloro-1-methyl-1H-indol-2-yl)-Boronic acid)

B-(4-Chloro-1-methyl-1H-indol-2-yl)-boronic acid is a boronic acid derivative featuring an indole core substituted with a chloro and methyl group at the 4- and 1-positions, respectively. This compound serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex heterocyclic structures. The boronic acid functional group facilitates efficient palladium-catalyzed aryl-aryl bond formation, while the chloro and methyl substituents enhance reactivity and stability. Its well-defined structure and high purity make it suitable for pharmaceutical and materials science research, particularly in the development of bioactive molecules and functional materials. Proper handling under inert conditions is recommended to preserve its reactivity.
B-(4-chloro-1-methyl-1H-indol-2-yl)-Boronic acid structure
912331-32-9 structure
Product Name:B-(4-chloro-1-methyl-1H-indol-2-yl)-Boronic acid
CAS No:912331-32-9
MF:C9H9BClNO2
MW:209.437261343002
CID:1121294
PubChem ID:91275284
Update Time:2025-06-08

B-(4-chloro-1-methyl-1H-indol-2-yl)-Boronic acid Chemical and Physical Properties

Names and Identifiers

    • B-(4-chloro-1-methyl-1H-indol-2-yl)-Boronic acid
    • (4-Chloro-1-methyl-1H-indol-2-yl)boronic acid
    • MFCD18427579
    • 4-Chloro-1-methyl-1h-indol-2-ylboronic acid
    • 912331-32-9
    • 4-chloro-1-methylindol-2-ylboronic acid
    • G66656
    • DB-156949
    • B-(4-chloro-1-methyl-1H-indol-2-yl)boronic acid
    • Inchi: 1S/C9H9BClNO2/c1-12-8-4-2-3-7(11)6(8)5-9(12)10(13)14/h2-5,13-14H,1H3
    • InChI Key: SSBVSQGHVKWFOI-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC2=C1C=C(B(O)O)N2C

Computed Properties

  • Exact Mass: 209.0414864g/mol
  • Monoisotopic Mass: 209.0414864g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 45.4Ų

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B-(4-chloro-1-methyl-1H-indol-2-yl)-Boronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:912331-32-9)B-(4-chloro-1-methyl-1H-indol-2-yl)-Boronic acid
Order Number:A959929
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 16:10
Price ($):187.0
Email:sales@amadischem.com

Additional information on B-(4-chloro-1-methyl-1H-indol-2-yl)-Boronic acid

B-(4-chloro-1-methyl-1H-indol-2-yl)-Boronic Acid: An Overview of a Promising Compound (CAS No. 912331-32-9)

B-(4-chloro-1-methyl-1H-indol-2-yl)-Boronic acid (CAS No. 912331-32-9) is a versatile and intriguing compound that has garnered significant attention in the fields of medicinal chemistry and drug discovery. This boronic acid derivative, characterized by its unique structural features, has shown promising potential in various biological applications, particularly in the development of novel therapeutic agents.

The chemical structure of B-(4-chloro-1-methyl-1H-indol-2-yl)-Boronic acid consists of a boronic acid moiety attached to a substituted indole ring. The presence of the chloro and methyl groups on the indole ring imparts specific electronic and steric properties that enhance its reactivity and selectivity in chemical reactions. These characteristics make it an attractive candidate for the synthesis of complex molecules with diverse biological activities.

Recent studies have highlighted the importance of boronic acids in medicinal chemistry, particularly in the context of B-(4-chloro-1-methyl-1H-indol-2-yl)-Boronic acid. One notable application is in the development of inhibitors for specific enzymes involved in disease pathways. For instance, research has shown that this compound can effectively inhibit certain kinases, which are key targets in cancer therapy. The ability to modulate kinase activity through precise chemical design opens up new avenues for the treatment of various cancers and other diseases.

In addition to its potential as an enzyme inhibitor, B-(4-chloro-1-methyl-1H-indol-2-yl)-Boronic acid has also been explored for its anti-inflammatory properties. Inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, are characterized by chronic inflammation that can lead to tissue damage and functional impairment. Studies have demonstrated that this compound can reduce inflammation by interfering with key signaling pathways involved in the inflammatory response.

The synthetic versatility of B-(4-chloro-1-methyl-1H-indol-2-yl)-Boronic acid is another factor contributing to its significance in medicinal chemistry. Boronic acids are known for their ability to undergo Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of complex organic molecules. This synthetic flexibility allows researchers to modify the structure of B-(4-chloro-1-methyl-1H-indol-2-yl)-Boronic acid to optimize its pharmacological properties, such as solubility, stability, and bioavailability.

Furthermore, the pharmacokinetic properties of B-(4-chloro-1-methyl-1H-indol-2-yl)-Boronic acid have been extensively studied. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it suitable for both oral and parenteral administration. These properties are crucial for ensuring that the compound reaches its intended target site in sufficient concentrations to exert its therapeutic effects.

Clinical trials involving B-(4-chloro-1-methyl-1H-indol-2-yl)-Boronic acid have yielded promising results. Early-phase trials have demonstrated its safety and tolerability in human subjects, with minimal adverse effects reported. These findings have paved the way for further clinical evaluation and potential approval as a therapeutic agent.

In conclusion, B-(4-chloro-1-methyl-1H-indol-2-yl)-Boronic acid (CAS No. 912331-32-9) represents a promising compound with a wide range of potential applications in medicinal chemistry and drug discovery. Its unique structural features, coupled with its favorable pharmacological properties and synthetic versatility, make it an attractive candidate for the development of novel therapeutic agents. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic benefits, solidifying its position as a key player in the field.

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Amadis Chemical Company Limited
(CAS:912331-32-9)B-(4-chloro-1-methyl-1H-indol-2-yl)-Boronic acid
A959929
Purity:99%
Quantity:1g
Price ($):187.0
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